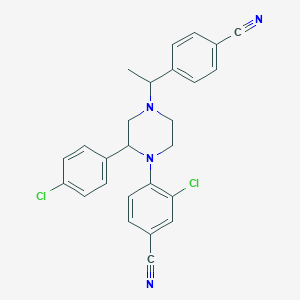
CB1 antagonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CB1 antagonist 1: is a compound that acts as an antagonist to the cannabinoid receptor 1 (CB1). This receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including appetite, pain sensation, mood, and memory. CB1 antagonists are primarily researched for their potential therapeutic applications in treating obesity, metabolic syndrome, neuroinflammatory disorders, cognitive disorders, gastrointestinal disorders, psychosis, and cardiovascular diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CB1 antagonist 1 typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule, which may include aromatic or heteroaromatic rings.
Functional Group Modifications: Introduction of various functional groups such as hydroxyl, amino, or halogen groups to enhance the compound’s activity and selectivity.
Coupling Reactions: Use of coupling reactions like Suzuki or Heck coupling to attach different substituents to the core structure.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to improve yield and reduce costs. This involves:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize efficiency.
Use of Catalysts: Employing catalysts to accelerate reactions and improve selectivity.
Scalable Purification Techniques: Utilizing large-scale purification methods like continuous chromatography.
化学反应分析
Types of Reactions
CB1 antagonist 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
CB1 antagonist 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationship of cannabinoid receptors.
Biology: Helps in understanding the role of the endocannabinoid system in various physiological processes.
Medicine: Investigated for its potential to treat obesity, metabolic syndrome, neuroinflammatory disorders, cognitive disorders, gastrointestinal disorders, psychosis, and cardiovascular diseases
作用机制
CB1 antagonist 1 exerts its effects by binding to the cannabinoid receptor 1 (CB1) and blocking its activation by endogenous cannabinoids. This inhibition can modulate various signaling pathways involved in appetite regulation, pain sensation, mood, and memory. The blockade of CB1 receptors in peripheral tissues, such as fat, liver, and muscle, is believed to contribute to its therapeutic potential .
相似化合物的比较
Similar Compounds
Rimonabant: A well-known CB1 antagonist that was used to treat obesity but was withdrawn due to psychiatric side effects.
Taranabant: Another CB1 antagonist investigated for obesity treatment but discontinued due to adverse effects.
AM251: A research compound used to study the endocannabinoid system.
Uniqueness
CB1 antagonist 1 is unique in its ability to selectively block CB1 receptors without significant central nervous system side effects, making it a promising candidate for therapeutic applications .
属性
分子式 |
C26H22Cl2N4 |
|---|---|
分子量 |
461.4 g/mol |
IUPAC 名称 |
3-chloro-4-[2-(4-chlorophenyl)-4-[1-(4-cyanophenyl)ethyl]piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C26H22Cl2N4/c1-18(21-5-2-19(15-29)3-6-21)31-12-13-32(25-11-4-20(16-30)14-24(25)28)26(17-31)22-7-9-23(27)10-8-22/h2-11,14,18,26H,12-13,17H2,1H3 |
InChI 键 |
GTOMRUVXHAYDFH-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C#N)N2CCN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


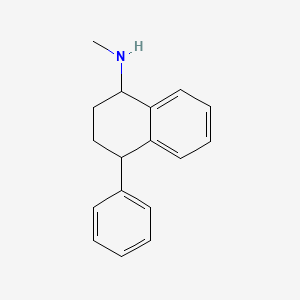
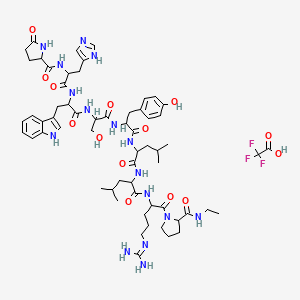

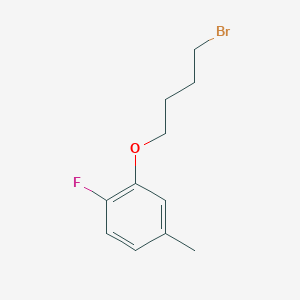
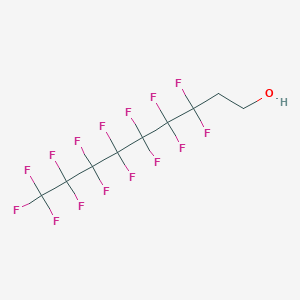
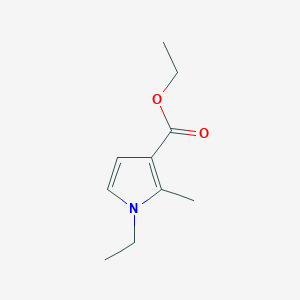
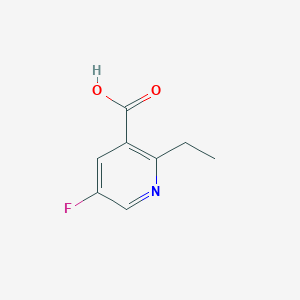

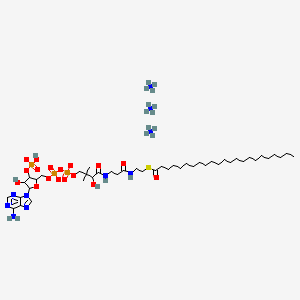
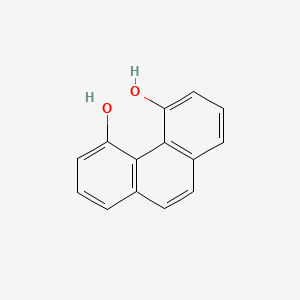
![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B12085180.png)
![Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane](/img/structure/B12085184.png)
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
